

Spectroscopic Data for 2-Ethyl-p-xylene: An Indepth Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-p-xylene**, a substituted aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **2-Ethyl-p-xylene** has been compiled from various spectral databases and literature sources. The key quantitative data are presented in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of **2-Ethyl-p-xylene** provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.995	S	1H	Ar-H
6.949	d	1H	Ar-H
6.888	d	1H	Ar-H
2.567	q	2H	-CH ₂ -
2.281	S	3H	Ar-CH₃
2.236	S	3H	Ar-CH ₃
1.181	t	3H	-СН3

Table 1: ¹H NMR spectral data for **2-Ethyl-p-xylene**.

¹³C NMR Data

The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms and their electronic environments.



Chemical Shift (ppm)	Assignment
139.9	Ar-C (quaternary)
135.4	Ar-C (quaternary)
134.7	Ar-C (quaternary)
130.0	Ar-CH
129.5	Ar-CH
126.3	Ar-CH
25.5	-CH₂-
20.8	Ar-CH₃
19.1	Ar-CH₃
15.9	-CH₃

Table 2: 13C NMR spectral data for 2-Ethyl-p-xylene (Data sourced from SDBS).**

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Ethyl-p-xylene** reveals the characteristic vibrational frequencies of its functional groups. The spectrum was obtained for a neat liquid sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3010 - 2850	Strong	C-H stretch (aromatic and aliphatic)
1615, 1505	Medium	C=C stretch (aromatic ring)
1460	Medium	C-H bend (aliphatic)
810	Strong	C-H out-of-plane bend (aromatic, para-substituted)

Table 3: Key FT-IR absorption peaks for **2-Ethyl-p-xylene**.[1][2]**



Mass Spectrometry (MS)

The mass spectrum of **2-Ethyl-p-xylene**, obtained by gas chromatography-mass spectrometry (GC-MS), shows the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
134	25	[M] ⁺ (Molecular Ion)
119	100	[M-CH₃] ⁺ (Base Peak)
91	20	[C ₇ H ₇]+ (Tropylium ion)

Table 4: Mass spectrometry data for 2-Ethyl-p-xylene.**

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-Ethyl-p-xylene** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A typical pulse sequence involves a 30-degree pulse angle with a relaxation delay of 1-2 seconds between pulses. Data is acquired over a spectral width of approximately 15 ppm. For quantitative analysis, a longer relaxation delay (5 times the longest T1) and a 90-degree pulse angle are employed.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer). Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) are accumulated to achieve an adequate signal-to-noise ratio. Proton decoupling is



used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a liquid sample such as **2-Ethyl-p-xylene**, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then gently pressed together to form a thin, uniform film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from the plates and atmospheric CO₂ and water vapor. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-Ethyl-p-xylene** is prepared in a volatile organic solvent, such as dichloromethane or hexane. The concentration is typically in the range of 10-100 μ g/mL.

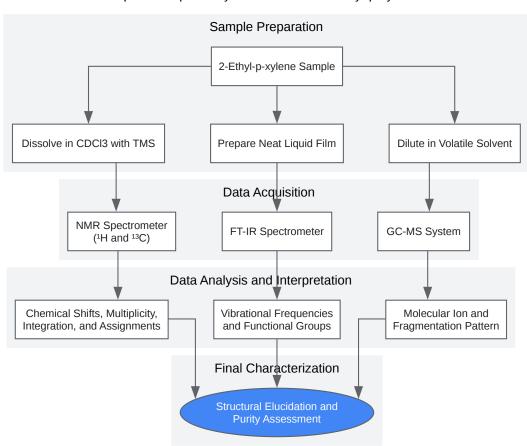
GC Separation: A small volume (e.g., 1 μ L) of the sample solution is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 μ m film thickness of a non-polar stationary phase like 5% phenylmethylpolysiloxane). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, typically using electron ionization (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Ethyl-p-xylene**.



Spectroscopic Analysis Workflow for 2-Ethyl-p-xylene

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Figure 1: A diagram illustrating the workflow for spectroscopic analysis.**

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